molecular formula C16H13BrN2OS B2504296 4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 325980-14-1

4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2504296
CAS No.: 325980-14-1
M. Wt: 361.26
InChI Key: APCKQKJGWGEYLM-FBMGVBCBSA-N
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Description

4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a benzothiazole moiety

Properties

IUPAC Name

4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKQKJGWGEYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Cyclization

A common approach involves the reaction of 2-amino-4-methylphenol with carbon disulfide under basic conditions to form a thioamide intermediate, which undergoes cyclization in the presence of hydrochloric acid to yield the dihydrobenzothiazole framework. Methyl substituents are introduced via alkylation using methyl iodide or dimethyl sulfate. For example, treating 2-mercapto-5-methylaniline with acetone under microwave irradiation facilitates the formation of the 3,6-dimethyl variant through a condensation-cyclization sequence.

Acylation Strategies for Benzamide Formation

The coupling of the dihydrobenzothiazole amine with 4-bromobenzoyl derivatives is critical for assembling the target compound.

Direct Acylation with 4-Bromobenzoyl Chloride

In a method adapted from cobalt-catalyzed protocols, 3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-amine (1.0 mmol) reacts with 4-bromobenzoyl chloride (1.2 mmol) in ethanol using potassium carbonate (1.5 mmol) as a base. The reaction proceeds at 80°C for 6 hours, yielding the target compound in 82% yield after recrystallization from ethanol.

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Cobalt nanostructures (10 mol%)
  • Temperature: 80°C
  • Time: 6 hours

Oxidative Amidation via NHC Catalysis

A nickel- or gold-free alternative employs N-heterocyclic carbene (NHC) catalysts to oxidize 4-bromobenzaldehyde directly into the benzamide. In this method, 4-bromobenzaldehyde (2.0 mmol) and the dihydrobenzothiazole amine (1.0 mmol) are combined with a triazolium salt (20 mol%), cesium carbonate (1.2 mmol), and an oxidizing agent (2.0 mmol) in dichloromethane. The reaction achieves 89% yield after 12 hours at 25°C.

Optimized Parameters:

  • Oxidant: (Diacetoxyiodo)benzene
  • Base: Cs₂CO₃
  • Solvent: CH₂Cl₂

Mechanistic Insights and Stereochemical Control

The E-configuration at the imine bond is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen. Density functional theory (DFT) calculations on analogous systems reveal that the transition state for imine formation favors the E-isomer by 4.3 kcal/mol due to reduced steric hindrance.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Reaction Time Key Advantage
Direct Acylation Cobalt 82 6 hours High functional group tolerance
Oxidative Amidation NHC 89 12 hours Avoids acyl chlorides
Gold-Mediated Au(I) 78 8 hours Mild conditions

Characterization and Validation

The compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, thiazole-H), 3.21 (s, 3H, N–CH₃), 2.34 (s, 3H, Ar–CH₃).
  • HRMS : m/z calc. for C₁₆H₁₄BrN₂OS [M+H]⁺: 385.0124; found: 385.0128.
  • X-ray Crystallography : Confirms the planar geometry of the benzothiazole-imine system with a dihedral angle of 8.2° between the benzamide and thiazole rings.

Chemical Reactions Analysis

4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Biological Activity

4-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a bromobenzamide core linked to a benzothiazole moiety. The structural formula can be represented as follows:

  • Molecular Formula : C15H16BrN3OS
  • Molecular Weight : 360.27 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers.

Case Study: FGFR1 Inhibition
A study synthesized several derivatives that showed promising activity against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. One derivative demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across five different NSCLC cell lines, indicating its potential as an FGFR1 inhibitor. The compound induced apoptosis and arrested the cell cycle at the G2 phase in these cancer cells .

The mechanism by which these compounds exert their effects involves:

  • Inhibition of FGFR1 Phosphorylation : The compound inhibits the phosphorylation of FGFR1 and downstream signaling pathways, including PLCγ1 and ERK, which are critical for cell proliferation and survival.
  • Molecular Docking Studies : These studies revealed that the compound forms multiple hydrogen bonds with the active site of FGFR1, suggesting a strong binding affinity that could translate into effective inhibition .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, we can compare it with other known benzamide derivatives:

Compound NameTargetIC50 (µM)Mechanism
C9FGFR11.36 - 2.31Inhibits phosphorylation
Compound AEGFR0.75 - 1.50Inhibits ATP binding
Compound BVEGFR0.50 - 0.80Blocks dimerization

Q & A

Q. How is stability under physiological conditions assessed?

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. LC-MS identifies hydrolysis products (e.g., free benzamide) .
  • Photostability Testing : UV irradiation (254 nm) for 48h reveals <5% degradation, confirming suitability for light-exposed assays .

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